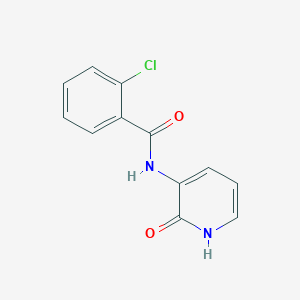
2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide is a compound that belongs to the class of pyridine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-oxo-1H-pyridin-3-amine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce N-oxides .
科学的研究の応用
2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies investigating the biological activity of pyridine derivatives and their interactions with various biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide include other pyridine derivatives such as:
- 2-Chloro-N-(2-oxo-1H-pyridin-3-yl)acetamide
- 2-Chloro-N-(2-oxo-1H-pyridin-3-yl)thiobenzamide
- 2-Chloro-N-(2-oxo-1H-pyridin-3-yl)benzylamine
Uniqueness
What sets 2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide apart from similar compounds is its specific substitution pattern and the presence of both the chloro and oxo groups. These functional groups contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
52334-72-2 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16) |
InChIキー |
FCCWBTWYCWRKAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















